molecular formula C8H12O2 B1277383 Allyl tiglate CAS No. 7493-71-2

Allyl tiglate

Cat. No.: B1277383
CAS No.: 7493-71-2
M. Wt: 140.18 g/mol
InChI Key: ODOZNBUSHKFCSH-ALCCZGGFSA-N
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Description

Allyl tiglate: is an organic compound with the chemical formula C8H12O2 . It is a colorless to pale yellow liquid with a mild fruity and berry-like odor. This compound is known for its applications in the flavor and fragrance industry due to its pleasant aroma. This compound is also referred to as prop-2-en-1-yl (2Z)-2-methylbut-2-enoate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl tiglate is typically synthesized through the esterification of tiglic acid with allyl alcohol. The reaction involves azeotropic dehydration, where water is removed to drive the reaction towards ester formation .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves heating tiglic acid and allyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Allyl tiglate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allyl tiglate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis due to its reactive allyl group.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma

Mechanism of Action

The mechanism of action of allyl tiglate involves its interaction with various molecular targets and pathways. It can act as a ligand for specific enzymes, altering their activity. The compound’s allyl group allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific combination of the allyl group and tiglic acid moiety, which imparts distinct chemical and physical properties. Its pleasant aroma and reactivity make it valuable in both research and industrial applications .

Properties

CAS No.

7493-71-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

prop-2-enyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5-

InChI Key

ODOZNBUSHKFCSH-ALCCZGGFSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCC=C

SMILES

CC=C(C)C(=O)OCC=C

Canonical SMILES

CC=C(C)C(=O)OCC=C

boiling_point

153.00 °C. @ 760.00 mm Hg

density

0.939-0.943

7493-71-2

physical_description

Colourless to pale yellow liquid with mild green fruity/green berry odou

Pictograms

Flammable; Irritant

solubility

slightly

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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